molecular formula C14H15FN2O3S2 B4972452 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide

Cat. No. B4972452
M. Wt: 342.4 g/mol
InChI Key: UDNLZBKWMWGTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the survival, proliferation, and differentiation of immune cells.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are a type of immune cell that produce antibodies to fight infections. By inhibiting BTK, this compound can block the activation and proliferation of B-cells, leading to the suppression of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to effectively inhibit the activity of BTK in various types of cells, including cancer cells and immune cells. In addition, it has been shown to suppress the proliferation and survival of cancer cells, as well as the activation and proliferation of immune cells.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has several advantages as a research tool for studying the role of BTK in cancer and autoimmune diseases. It is a highly selective inhibitor of BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, it has been shown to be effective in suppressing the activity of BTK in various types of cells, making it a versatile tool for studying the role of BTK in different contexts.
However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans are still being evaluated. In addition, its high selectivity for BTK may limit its usefulness in studying other signaling pathways that contribute to cancer and autoimmune diseases.

Future Directions

There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of focus is the optimization of this compound and other BTK inhibitors for clinical use, including the identification of biomarkers that can predict patient response and the development of strategies to overcome resistance to BTK inhibition. Finally, there is also potential for the use of this compound in other disease contexts, such as viral infections and inflammatory disorders.

Synthesis Methods

The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has been described in several research articles. In brief, it involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiomorpholine to form the corresponding thiomorpholide intermediate. This intermediate is then reacted with 2-thienylmethylamine to form the desired product, which is further purified by column chromatography.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, as well as in suppressing the activity of immune cells that contribute to autoimmune diseases.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S2/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNLZBKWMWGTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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